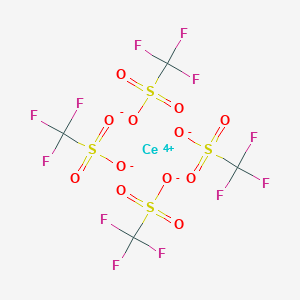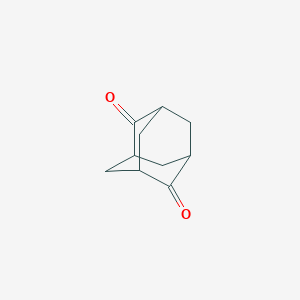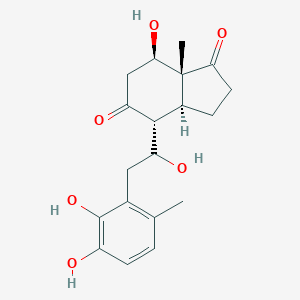
Thsat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thsat, also known as tetrahydrothiophene-3-amine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Thsat is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its structure.
Mechanism of Action
The mechanism of action of Thsat is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Thsat has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. Thsat has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
Thsat has been shown to have various biochemical and physiological effects. In vitro studies have shown that Thsat inhibits the growth of cancer cells and bacteria. Thsat has also been shown to reduce the production of inflammatory cytokines in cells. In vivo studies have shown that Thsat has anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using Thsat in lab experiments is its low toxicity and high solubility in water. Thsat can be easily synthesized in the lab and can be used in various assays to study its effects on different biological systems. However, one of the limitations of using Thsat in lab experiments is its instability in air and light. Thsat can also react with other compounds in the lab, which can affect its activity.
Future Directions
For research on Thsat include studying its potential use in the treatment of cancer and inflammatory diseases, identifying its targets in the body, and developing new synthetic methods for Thsat.
Synthesis Methods
The synthesis of Thsat involves the reaction of 3-bromothiophene with ammonia gas in the presence of palladium on carbon catalyst. The reaction takes place at a temperature of 100°C and under hydrogen pressure. The yield of Thsat obtained from this method is around 60%.
Scientific Research Applications
Thsat has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Thsat has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, Thsat has been used as a plant growth regulator and insecticide. In material science, Thsat has been used as a corrosion inhibitor and as a component in the synthesis of polymers.
properties
CAS RN |
113565-94-9 |
|---|---|
Product Name |
Thsat |
Molecular Formula |
C19H24O6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(3aS,4R,7R,7aR)-4-[2-(2,3-dihydroxy-6-methylphenyl)-1-hydroxyethyl]-7-hydroxy-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione |
InChI |
InChI=1S/C19H24O6/c1-9-3-5-12(20)18(25)10(9)7-13(21)17-11-4-6-15(23)19(11,2)16(24)8-14(17)22/h3,5,11,13,16-17,20-21,24-25H,4,6-8H2,1-2H3/t11-,13?,16+,17+,19-/m0/s1 |
InChI Key |
YFZJGCLOFUBQST-YBPXMJGFSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)O)O)CC([C@H]2[C@@H]3CCC(=O)[C@]3([C@@H](CC2=O)O)C)O |
SMILES |
CC1=C(C(=C(C=C1)O)O)CC(C2C3CCC(=O)C3(C(CC2=O)O)C)O |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)O)CC(C2C3CCC(=O)C3(C(CC2=O)O)C)O |
synonyms |
3,4,7,12-tetrahydroxy-9,10-seco-1,3,5(10)-androstatriene-9,17-dione THSAT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



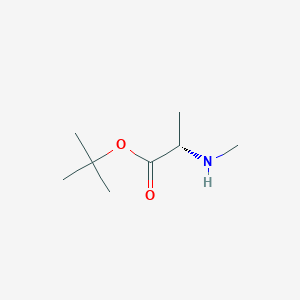
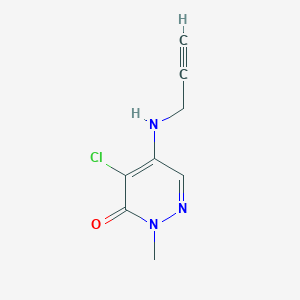


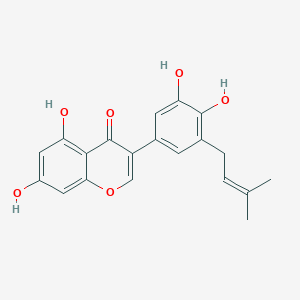
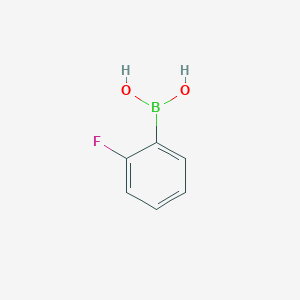

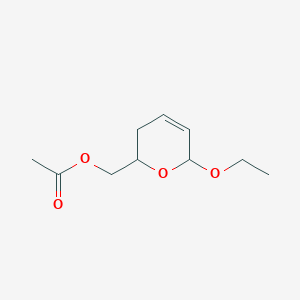
![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)
